6-Methoxy-2-methylnicotinaldehyde
Overview
Description
6-Methoxy-2-methylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the nicotinaldehyde ring
Mechanism of Action
Target of Action
Related compounds have shown potential antibacterial activity, suggesting that it may interact with bacterial enzymes or proteins .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the conversion of ammonia (nh3) to hydroxylamine (nh2oh) and nh2oh to nitrite (no2-) in nitrosomonas europaea, a bacterium involved in nitrification . This suggests that 6-Methoxy-2-methylnicotinaldehyde may block both the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways .
Biochemical Pathways
The inhibition of the ammonia monooxygenase and hydroxylamine oxidoreductase enzymatic pathways suggests that it could impact the nitrification process in bacteria .
Result of Action
The inhibition of key enzymatic pathways in nitrosomonas europaea suggests that it could potentially suppress nitrification, affecting nitrogen cycling in the environment .
Action Environment
It’s worth noting that the activity of similar compounds has been found to be reduced due to biodegradation by soil microbes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylnicotinaldehyde typically involves the reaction of 6-methoxy-2-methylpyridine with appropriate reagents to introduce the aldehyde functional group at the 3rd position. One common method involves the oxidation of 6-methoxy-2-methylpyridine using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 6-Methoxy-2-methylnicotinic acid
Reduction: 6-Methoxy-2-methyl-3-pyridinemethanol
Substitution: Depends on the nucleophile used
Scientific Research Applications
6-Methoxy-2-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the field of neurology.
Comparison with Similar Compounds
6-Methoxy-2-methylpyridine: A precursor in the synthesis of 6-Methoxy-2-methylnicotinaldehyde.
2-Methylnicotinaldehyde: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but with the aldehyde group at a different position.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
6-methoxy-2-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKSLKBORRBHEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473684 | |
Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156094-77-8 | |
Record name | 6-Methoxy-2-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50473684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-2-methylpyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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